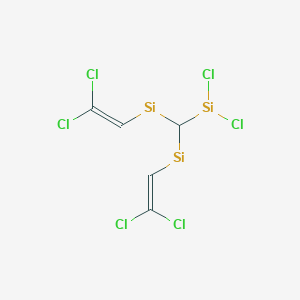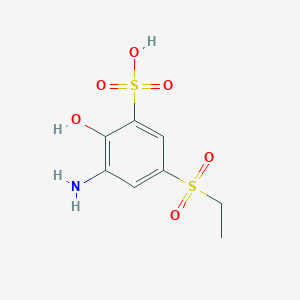![molecular formula C16H11ClF2N2 B12526197 1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- CAS No. 679412-74-9](/img/structure/B12526197.png)
1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their aromatic five-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features additional substituents, including a chloro group at position 4, a difluorophenylmethyl group at position 2, and a phenyl group at position 5. These modifications impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial production methods may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and cost-effectiveness. The choice of reagents and conditions can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the chloro position .
Scientific Research Applications
1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound’s ability to interact with biological molecules makes it valuable in the study of enzyme inhibitors and receptor ligands. It is often used in biochemical assays to investigate protein-ligand interactions.
Medicine: Imidazole derivatives are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- can be compared with other imidazole derivatives, such as:
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound lacks the chloro and difluorophenylmethyl substituents, resulting in different chemical properties and reactivity.
1H-Imidazole, 4-methyl-:
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: This compound features a butyl group and a carboxaldehyde group, providing different functional properties compared to the difluorophenylmethyl and phenyl substituents.
The uniqueness of 1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
679412-74-9 |
|---|---|
Molecular Formula |
C16H11ClF2N2 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
5-chloro-2-[(2,5-difluorophenyl)methyl]-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C16H11ClF2N2/c17-16-15(10-4-2-1-3-5-10)20-14(21-16)9-11-8-12(18)6-7-13(11)19/h1-8H,9H2,(H,20,21) |
InChI Key |
HKCVGJIFYPRVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)CC3=C(C=CC(=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
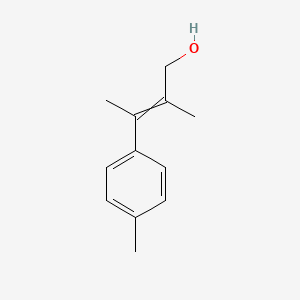
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
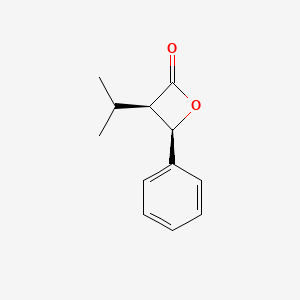
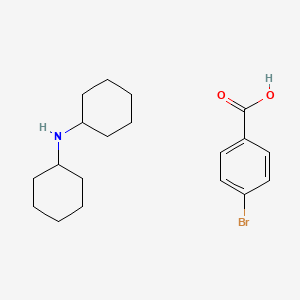
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)

![N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine](/img/structure/B12526181.png)
